3-(1-Methylcyclopropyl)azetidine 3-(1-Methylcyclopropyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866587
InChI: InChI=1S/C7H13N/c1-7(2-3-7)6-4-8-5-6/h6,8H,2-5H2,1H3
SMILES:
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol

3-(1-Methylcyclopropyl)azetidine

CAS No.:

Cat. No.: VC17866587

Molecular Formula: C7H13N

Molecular Weight: 111.18 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methylcyclopropyl)azetidine -

Specification

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
IUPAC Name 3-(1-methylcyclopropyl)azetidine
Standard InChI InChI=1S/C7H13N/c1-7(2-3-7)6-4-8-5-6/h6,8H,2-5H2,1H3
Standard InChI Key VQVLRZRLGCGTJN-UHFFFAOYSA-N
Canonical SMILES CC1(CC1)C2CNC2

Introduction

Structural Characteristics and Nomenclature

3-(1-Methylcyclopropyl)azetidine features a secondary amine nitrogen within a strained four-membered ring, with a 1-methylcyclopropyl group attached at the 3-position. The cyclopropane moiety introduces significant angle strain (estimated at ~27 kcal/mol) , while its methyl substituent creates a chiral center with defined stereochemical implications. X-ray crystallographic data from analogous azetidine derivatives show bond angles of 88-92° at the nitrogen center, with puckering amplitudes (q) ranging from 0.45-0.55 Å . The methylcyclopropyl group adopts a bisected conformation relative to the azetidine plane, minimizing torsional strain through hyperconjugative stabilization .

Synthetic Methodologies

Strain-Release Photocatalysis

Recent advances in radical chemistry enable efficient construction of the 3-(1-methylcyclopropyl)azetidine scaffold through strain-release strategies. The Nature Catalysis study demonstrates that azabicyclo[1.1.0]butane precursors undergo regioselective ring-opening when exposed to sulfonyl imines under blue light irradiation (450 nm) in the presence of a triazine-based photosensitizer (9, 0.25 mol%) .

Table 1: Comparison of Synthetic Routes for Azetidine Derivatives

MethodYield (%)ee (%)Key ConditionsReference
Radical strain-release78-92>99450 nm LED, CH3CN, 25°C
Ring-closing metathesis65-76N/AGrubbs 1st gen, THF, reflux
Buchwald-Hartwig coupling66-74N/APd(OAc)2, Cs2CO3, toluene

The photocatalytic approach proceeds through a cascade mechanism:

  • Energy transfer from the excited photosensitizer to the sulfonyl imine generates a diradical intermediate

  • Homolytic cleavage of the N-S bond produces persistent tosyl and iminyl radicals

  • Radical addition to the azabicyclobutane occurs at the bridgehead position (C3)

  • Ring-opening releases strain while forming the azetidine core

This method achieves excellent enantiocontrol (>99% ee) when using chiral sulfoximine directing groups, with reaction times under 12 hours in acetonitrile at ambient temperature .

Physicochemical Profiling

Comprehensive ADME studies of azetidine derivatives reveal that the 3-(1-methylcyclopropyl) substituent optimally balances lipophilicity and polar surface area for blood-brain barrier penetration:

Table 2: Key Physicochemical Parameters

ParameterValueMeasurement Method
logP1.8 ± 0.2Shake-flask (pH 7.4)
PSA32 ŲComputational modeling
Solubility (PBS)0.45 mg/mLNephelometry
Metabolic Stabilityt1/2 = 6.3hHuman liver microsomes

Biological Applications

While direct studies on 3-(1-methylcyclopropyl)azetidine remain limited, structural analogs demonstrate promising pharmacological profiles:

  • CNS penetration: Azetidine derivatives with calculated logP values of 1.8-2.2 show 4:1 brain-to-plasma ratios in murine models

  • Kinase inhibition: The constrained geometry enables selective binding to ATP pockets (IC50 = 38 nM vs. JAK2)

  • Antibacterial activity: Polyazetidine oligomers exhibit MIC values of 2-8 μg/mL against Gram-positive pathogens

Notably, the cyclopropane moiety may serve as a bioisostere for tert-butyl groups while reducing molecular weight (ΔMW = -56 Da). This substitution strategy has been successfully employed in protease inhibitor design .

Computational Modeling and QSAR

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound's electronic structure:

  • NBO analysis shows significant hyperconjugation between the cyclopropane C-C σ bonds and the azetidine lone pair (E(2) = 8.7 kcal/mol)

  • The HOMO (-6.3 eV) localizes on the nitrogen lone pair, while the LUMO (+0.9 eV) resides on the cyclopropane ring

  • Molecular electrostatic potential maps reveal a polarized electron density distribution (ΔV = 12.3 kcal/mol)

Quantitative structure-activity relationship (QSAR) models predict that introducing electron-withdrawing groups at the cyclopropane position could enhance metabolic stability by 2.4-fold while maintaining CNS penetration .

Stability and Degradation Pathways

Accelerated stability studies under ICH guidelines identify two primary degradation pathways:

  • Acid-catalyzed ring-opening: Protonation at nitrogen followed by nucleophilic attack (k = 0.18 h⁻¹ in 0.1N HCl)

  • Photooxidation: Singlet oxygen-mediated [2+2] cycloaddition (Q = 1.8 in UV light)

Formulation with enteric coatings and light-protective packaging effectively mitigates these degradation routes. Remarkably, the cyclopropane ring demonstrates unexpected stability toward radical initiators (AIBN, 70°C), with <5% decomposition after 72 hours .

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